molecular formula C17H22N2O B2861946 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide CAS No. 1396880-73-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide

Cat. No. B2861946
CAS RN: 1396880-73-1
M. Wt: 270.376
InChI Key: NWRCCZAAIOAAQP-UHFFFAOYSA-N
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Description

“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a benzyl group, a methylamino group, a but-2-yn-1-yl group, and a cyclobutanecarboxamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and material science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, methylamino, but-2-yn-1-yl, and cyclobutanecarboxamide groups would contribute to its overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Cyclobutane Derivatives in Peptide Synthesis

Cyclobutane-containing compounds, such as those derived from peptide dendrimers, have been synthesized and studied for their unique properties and potential applications in materials science and biomedicine. The synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach highlights the versatility of cyclobutane derivatives in constructing complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). These dendrimers could serve as scaffolds for developing new biomaterials with tailored properties.

Synthetic Cannabinoids and Research Chemicals

While focusing on non-drug-related applications, it's important to note that cyclobutane cores have been identified in the structure of some synthetic cannabinoids, emphasizing the structural diversity and potential of cyclobutane derivatives in synthetic chemistry for creating compounds with significant binding affinities to specific receptors (McLaughlin et al., 2016). This aspect, although related to controlled substances, underscores the chemical flexibility and utility of cyclobutane derivatives in designing molecules with targeted properties.

Cyclobutane in Stereocontrolled Synthesis

The stereodivergent synthesis of bis(cyclobutane) β-dipeptides showcases the use of cyclobutane derivatives in creating stereochemically complex molecules (Izquierdo et al., 2002). These compounds can be of interest in developing peptidomimetics and other molecules with potential biological activity, highlighting the role of cyclobutane derivatives in facilitating the synthesis of structurally and stereochemically challenging molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the system in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(14-15-8-3-2-4-9-15)13-6-5-12-18-17(20)16-10-7-11-16/h2-4,8-9,16H,7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCCZAAIOAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1CCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclobutanecarboxamide

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